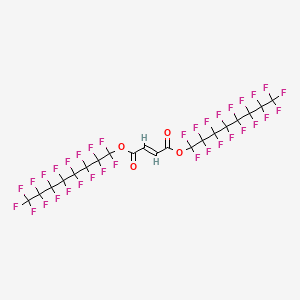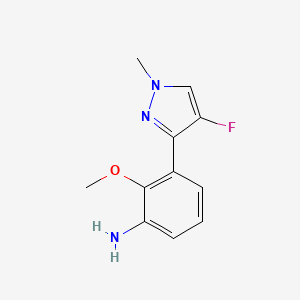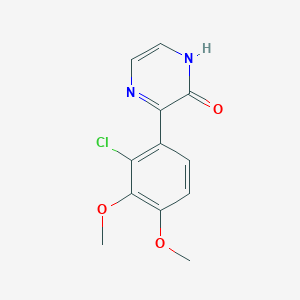
1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol It is a derivative of pyrrolidine-2,5-dione, featuring a benzyl group and two methyl groups attached to the pyrrolidine ring
准备方法
The synthesis of 1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione typically involves the reaction of benzylamine with 3,3-dimethylglutaric anhydride under controlled conditions . The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux. After completion, the product is purified using recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .
科学研究应用
1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
相似化合物的比较
1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1,3-Dimethylpyrrolidine-2,5-dione: Lacks the benzyl group, resulting in different chemical and biological properties.
1-Benzylpyrrolidine-2,5-dione: Lacks the two methyl groups, which may affect its reactivity and biological activity.
Pyrrolidine-2,5-dione derivatives: These compounds share the core pyrrolidine-2,5-dione structure but differ in their substituents, leading to a wide range of applications and activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
1-benzyl-3,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO2/c1-13(2)8-11(15)14(12(13)16)9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI 键 |
SXMOKGOPRRSDNB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)N(C1=O)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
